REACTION_CXSMILES
|
[C:1](#[N:4])[CH2:2][OH:3].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1.COCCOC.[OH-].[Na+]>O>[C:5]1([CH3:15])[CH:10]=[CH:9][C:8]([S:11]([O:3][CH2:2][C:1]#[N:4])(=[O:13])=[O:12])=[CH:7][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(CO)#N
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring at 20°-25° C. over a period of 6.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Method of preparation
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
|
TEMPERATURE
|
Details
|
maintaining the pH of the reaction mixture at about 8
|
Type
|
FILTRATION
|
Details
|
The insoluble material is filtered off
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 6.8 g (64% conversion) of the product
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |